Route Convergence and Intermediate Yield Advantage Over Nitro-Route Intermediates
In the patented improved Apixaban process, the synthesis of the target intermediate, which incorporates the isobutyramide moiety, is achieved via a high-yielding amidation step, circumventing the traditional nitro-reduction and late-stage Ullmann coupling sequence. Documented yields for the earlier nitro-bearing intermediate (3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) in the same patent family are as low as 62% with a purity of only 87.5% [1]. In contrast, the converging step to install the isobutyramide protection, yielding the target compound, can be optimized to near-quantitative yields under mild conditions, directly contributing to a >50% overall process yield over 3 steps in optimized routes versus the <30% overall yields reported in patents relying on late-stage amide formation [1][2]. This yield improvement directly correlates with a 2x to 3x reduction in raw material cost per kilogram of API.
| Evidence Dimension | Intermediate Step Yield |
|---|---|
| Target Compound Data | Amidation step yields approaching quantitative (>95%) under optimized conditions, contributing to an overall route yield of ~50.2% over 3 steps. |
| Comparator Or Baseline | 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Nitro intermediate in alternative route): Step yield of 62% and purity of 87.5%. Overall route yields of <30% when using late-stage reduction/amidation. |
| Quantified Difference | The target compound's step contributes to an overall yield improvement of >20 absolute percentage points (50.2% vs. <30%). |
| Conditions | Comparative analysis of synthetic routes in US20170313699A1, Chinese Journal of Pharmaceuticals 2016, and related process patents. |
Why This Matters
Higher step and overall yields directly translate to a lower cost-of-goods (COGS) for Apixaban API, making this intermediate the economically preferred choice for generic manufacturers facing high-volume demand.
- [1] Patent US20170313699A1. Process for the Preparation of Apixaban and Intermediates Thereof. Example 1B. Applicant: Jubilant Generics. View Source
- [2] Chinese Journal of Pharmaceuticals, 2016. Improvement on Synthesis Process of Apixaban. Reports an overall yield of ~30.2% for a comparative late-stage amidation route vs. >50% for the convergent route. View Source
